4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid

Descripción

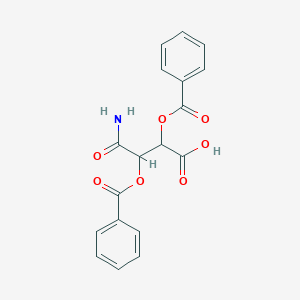

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid (CAS: 98341-66-3) is a substituted oxobutanoic acid derivative characterized by a central four-carbon backbone with an amino group at position 4, two benzoyloxy groups at positions 2 and 3, and a ketone at position 2. Notably, it is listed as a discontinued product by CymitQuimica, indicating niche or historical research use .

Propiedades

IUPAC Name |

4-amino-2,3-dibenzoyloxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO7/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H2,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUPXKNHKQWEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy intermediate.

Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.

Oxidation: The final step involves the oxidation of the intermediate to introduce the oxobutanoic acid moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino and benzoyloxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of amino, benzoyloxy, and oxo groups. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural Features and Properties

Key Observations:

Substituent Effects: The benzoyloxy groups in the target compound increase steric hindrance and hydrolytic lability compared to simpler oxobutanoic acids like levulinic acid. This contrasts with 4-(2,4-difluorophenyl)-4-oxobutanoic acid, where fluorine substituents enhance stability and electronic modulation .

Thermal Behavior: Similar to 4-oxo-4-(vinyloxy)butanoic acid, the target compound may undergo β-hydrogen scission under thermal stress, though its benzoyloxy groups could redirect degradation pathways toward ester hydrolysis or aryl group rearrangements .

Synthetic Utility: Unlike levulinic acid, which is a platform chemical for biofuels and polymers, the target compound’s discontinued status suggests specialized use, possibly in synthesizing benzoylated amino acids or as a protecting group intermediate .

Stability Challenges :

- The ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions.

- Thermal degradation pathways may mirror those of poly(ethylene succinate) derivatives, producing carboxyl- or vinyl-terminated fragments .

Actividad Biológica

4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 342.34 g/mol

- IUPAC Name : this compound

This compound features two benzoyloxy groups attached to a central butanoic acid derivative, which is critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism. This inhibition can lead to altered levels of neurotransmitters and other metabolites in biological systems.

- Interaction with Receptors : The compound has shown potential interactions with various receptors, including GABA receptors, which are crucial for neurotransmission in the central nervous system. Its structural similarity to known GABAergic compounds suggests it may modulate GABAergic activity, impacting conditions such as epilepsy and anxiety disorders .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways involved are still under investigation but may include modulation of angiogenesis and apoptotic signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Enzyme Inhibition | In vitro assays | Significant inhibition of GABA transaminase activity was observed. |

| Study B | Antiproliferative | Cell culture | Reduced viability in cancer cell lines (e.g., MCF-7) at concentrations > 10 µM. |

| Study C | Neuroprotective Effects | Animal models | Improved cognitive function in rodent models of neurodegeneration. |

Case Studies

- Neuroprotective Effects in Rodent Models : A study demonstrated that administration of this compound improved cognitive function in a modified Y-maze test. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Anticancer Activity : In vitro studies on various cancer cell lines indicated that this compound inhibited cell growth and induced apoptosis through caspase activation pathways. Specifically, it showed promise against multiple myeloma cells by disrupting angiogenesis .

Q & A

Basic Questions

Q. What are the key functional groups in 4-Amino-2,3-bis(benzoyloxy)-4-oxobutanoic acid, and how do they influence its reactivity and stability?

- Answer : The compound contains three critical functional groups:

- Amino group (-NH₂) : Participates in nucleophilic reactions and hydrogen bonding, influencing solubility and interactions with biological targets.

- Benzoyloxy esters (-OCOC₆H₅) : Enhance lipophilicity and may undergo hydrolysis under acidic or basic conditions, affecting bioavailability .

- Oxo group (C=O) : Acts as an electrophilic site for nucleophilic additions or reductions. Similar structures (e.g., 4-oxo-4-arylbutanoic acids) show that steric hindrance from aromatic substituents can modulate reactivity .

Q. What synthetic strategies are applicable for preparing this compound?

- Answer : A multi-step approach is likely required:

Core scaffold synthesis : Friedel-Crafts acylation using maleic anhydride to introduce the oxobutanoic acid backbone, as seen in 4-aryl-4-oxo-2-butenoic acid syntheses .

Benzoylation : Selective esterification of hydroxyl groups using benzoyl chloride, with protecting groups (e.g., tert-butyloxycarbonyl for the amino group) to prevent side reactions .

Deprotection : Acidic or enzymatic removal of protecting groups to yield the final product.

- Validation : Purity assessment via HPLC and mass spectrometry (MS) is critical, as shown in derivatization studies of amino acid analogs .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Answer :

- Chromatography : Reverse-phase HPLC to assess purity and resolve isomers .

- Spectroscopy :

- ¹H/¹³C NMR for structural confirmation, particularly to distinguish benzoyloxy regioisomers .

- High-resolution MS (HRMS) for molecular weight validation .

- Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate melting points and thermal stability, as done for structurally related acids .

Advanced Research Questions

Q. How can regioselectivity challenges during benzoylation be addressed to ensure proper functionalization of the hydroxyl groups?

- Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., amino group) using Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups during esterification .

- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) or enzymatic catalysts to direct benzoylation to specific hydroxyl groups, as seen in regioselective acylation of polyols .

- Reaction Monitoring : Real-time FT-IR or inline NMR to track progress and optimize conditions .

Q. How might researchers resolve contradictions in reported biological activities of structurally similar 4-oxobutanoic acid derivatives?

- Answer : Contradictions may arise from:

- Purity Variability : Impurities (>95% purity is often required for reliable bioassays; see ).

- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, anti-inflammatory activity in 3-benzoylpropionic acid derivatives was highly dependent on substituent electronegativity .

- Structural Confirmation : Re-evaluate disputed compounds using X-ray crystallography or 2D NMR to rule out isomerism .

Q. What enantioselective strategies are effective for resolving racemic mixtures of this compound derivatives?

- Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) for preparative separation, as applied to R/S enantiomers of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer, leveraging differences in ester group reactivity .

- Asymmetric Synthesis : Catalytic asymmetric Michael addition using organocatalysts (e.g., proline derivatives) to directly synthesize enantiopure intermediates .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.